1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound that belongs to the pyrrolidine class of chemicals. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
The synthesis of 1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and fluorophenyl groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride can be compared with other pyrrolidine derivatives such as:
1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid: Similar in structure but with a pyrazole ring instead of a pyrrolidine ring.
4-(pyrrolidin-1-yl)benzonitrile derivatives: These compounds have different substituents but share the pyrrolidine core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C18H19ClFNO2 |
---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H18FNO2.ClH/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13;/h1-9,16-17H,10-12H2,(H,21,22);1H |
InChI Key |
VTRSIQPSMZHHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
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